An In-depth Technical Guide to 4-Ethylpyrimidin-2-amine: Properties, Structure, and Applications
An In-depth Technical Guide to 4-Ethylpyrimidin-2-amine: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Ethylpyrimidin-2-amine (CAS No: 1193-85-7), a key heterocyclic amine with significant potential in medicinal chemistry and materials science.[1][2][3][4] This document delves into the core chemical and physical properties, molecular structure, synthesis, and reactivity of this compound. Furthermore, it explores its current and potential applications, particularly in the realm of drug discovery, supported by insights into the broader class of pyrimidine derivatives. Detailed experimental protocols for its synthesis and characterization, along with crucial safety information, are also presented to equip researchers with the necessary knowledge for its effective and safe utilization.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold and a critical component of life, forming the basis of nucleobases in DNA and RNA.[5] Its inherent biological relevance and versatile chemical reactivity have made pyrimidine derivatives a cornerstone in the development of a wide array of therapeutic agents.[5][6] These compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5][7] 4-Ethylpyrimidin-2-amine, as a member of this important class of compounds, presents a valuable building block for the synthesis of novel molecules with potential therapeutic applications.[8] Its structure, featuring an ethyl group at the 4-position and an amino group at the 2-position, offers specific steric and electronic properties that can be exploited in drug design to achieve desired biological activities.[8]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Ethylpyrimidin-2-amine is essential for its application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile in potential drug candidates.
| Property | Value | Source |
| CAS Number | 1193-85-7 | [2][3] |
| Molecular Formula | C6H9N3 | [2] |
| Molecular Weight | 123.16 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | 95% | [2] |
| Storage Temperature | Room temperature, sealed in dry, dark place | [1][2] |
| InChI | 1S/C6H9N3/c1-2-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3,(H2,7,8,9) | [2] |
| InChI Key | JEXFHPIOWFXDCH-UHFFFAOYSA-N | [2] |
| SMILES | CCC1=CC=NC(=N1)N |
Molecular Structure and Analysis
The structural attributes of 4-Ethylpyrimidin-2-amine are fundamental to its chemical behavior and its interactions with biological targets.
2D Chemical Structure
Caption: 2D structure of 4-Ethylpyrimidin-2-amine.
Spectroscopic Data Interpretation
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct signals for the aromatic protons on the pyrimidine ring, and a broad signal for the amine protons.[11] The chemical shifts of the pyrimidine protons will be influenced by the electron-donating amino group and the electron-withdrawing nitrogen atoms in the ring.[11]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the two carbons of the ethyl group and the four distinct carbons of the pyrimidine ring. The carbons attached to the nitrogen atoms will be shifted downfield.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the ethyl and aromatic groups, and C=N and C=C stretching vibrations of the pyrimidine ring.[11][12]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (123.16 g/mol ).[10] Fragmentation patterns will likely involve the loss of the ethyl group or other characteristic cleavages of the pyrimidine ring.[11] The presence of an odd number of nitrogen atoms will result in a molecular ion peak with an odd mass-to-charge ratio, consistent with the "nitrogen rule".[11]
Synthesis and Reactivity
The synthesis of 4-Ethylpyrimidin-2-amine can be achieved through various established methods for pyrimidine ring formation. A common and effective approach involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine.[13]
General Synthetic Pathway
A plausible synthetic route, based on classical pyrimidine synthesis, is outlined below. This pathway represents a common strategy for constructing the 2-aminopyrimidine core.
Caption: General synthetic scheme for 2-aminopyrimidines.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on known pyrimidine syntheses.[13] Researchers should adapt and optimize the conditions based on their specific laboratory setup and available starting materials.
Step 1: Condensation Reaction
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add an appropriate β-keto ester, such as a derivative of ethyl acetoacetate, and stir.
-
Add guanidine hydrochloride or guanidine carbonate to the mixture.
-
Reflux the reaction mixture for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Step 2: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with an appropriate acid (e.g., acetic acid or hydrochloric acid).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) or by column chromatography on silica gel.
Reactivity Profile
The reactivity of 4-Ethylpyrimidin-2-amine is characterized by the interplay of the electron-rich amino group and the electron-deficient pyrimidine ring.
-
N-Alkylation and N-Acylation: The primary amino group is nucleophilic and can readily undergo alkylation, acylation, and arylation reactions to introduce various substituents.
-
Electrophilic Aromatic Substitution: The pyrimidine ring is generally resistant to electrophilic attack due to its electron-deficient nature. However, the activating effect of the amino group can facilitate substitution at the 5-position.
-
Nucleophilic Aromatic Substitution: The pyrimidine ring can be susceptible to nucleophilic attack, particularly if further activating groups are present.
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5] 4-Ethylpyrimidin-2-amine serves as a valuable starting material for the synthesis of a diverse range of biologically active molecules.
Kinase Inhibitors
The 2-aminopyrimidine core is a well-established hinge-binding motif for many protein kinases, which are crucial targets in cancer therapy. The amino group can form key hydrogen bonds with the kinase hinge region, while the pyrimidine ring provides a scaffold for orienting substituents into other binding pockets. The ethyl group at the 4-position can be tailored to occupy specific hydrophobic pockets within the ATP-binding site of the target kinase, potentially enhancing potency and selectivity. Numerous pyrimidine-based kinase inhibitors have been developed for the treatment of various cancers.[14]
Caption: Role of 4-Ethylpyrimidin-2-amine in kinase inhibitor design.
Other Therapeutic Areas
Beyond oncology, pyrimidine derivatives have shown promise in a variety of other therapeutic areas:
-
Anti-inflammatory Agents: Certain pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.[7]
-
Antimicrobial Agents: The pyrimidine nucleus is present in several antimicrobial drugs.[5]
-
Central Nervous System (CNS) Disorders: Pyrimidine-based compounds have been investigated for their potential in treating neurological and psychiatric disorders.[5]
The versatility of the 4-Ethylpyrimidin-2-amine scaffold allows for the exploration of a vast chemical space, making it a highly attractive starting point for the development of novel therapeutics.
Toxicological and Safety Profile
As with any chemical compound, proper handling and safety precautions are paramount when working with 4-Ethylpyrimidin-2-amine.
Hazard Identification
Based on data for similar aminopyrimidines, the following hazards should be considered[15]:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[15][16]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][15][16]
-
Respiratory Irritation: May cause respiratory irritation.[16]
Recommended Safety Precautions
When handling 4-Ethylpyrimidin-2-amine, the following personal protective equipment (PPE) and engineering controls should be utilized[15][17]:
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[15][17]
Conclusion
4-Ethylpyrimidin-2-amine is a valuable and versatile chemical building block with significant potential in the field of drug discovery and development. Its well-defined structure and reactivity, coupled with the proven therapeutic importance of the 2-aminopyrimidine scaffold, make it an attractive starting point for the synthesis of novel bioactive compounds. This technical guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and potential applications, along with essential safety information. It is our hope that this document will serve as a valuable resource for researchers and scientists, facilitating further exploration and innovation in the ever-evolving landscape of medicinal chemistry.
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